molecular formula C13H15Cl B2925549 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287320-48-1

1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No. B2925549
CAS RN: 2287320-48-1
M. Wt: 206.71
InChI Key: NKPAJJJJBYTIRT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane, also known as BCM7, is a cyclic amino acid that is derived from dairy products. It has been studied extensively for its potential health effects, including its role in immune function and its ability to modulate opioid receptors. In

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane is not fully understood, but it is thought to involve the activation of various signaling pathways in immune cells and the brain. 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane may also act as an agonist or antagonist at opioid receptors, depending on the specific receptor subtype and the concentration of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane present.
Biochemical and Physiological Effects:
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been found to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the enhancement of phagocytic activity in immune cells, and the regulation of neurotransmitter release in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of studying 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane in the lab is that it can be easily synthesized from β-casein, a readily available protein source. However, the purification of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be challenging due to its small size and hydrophobic nature. In addition, the effects of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be difficult to study in vivo due to its rapid metabolism and clearance.

Future Directions

There are many potential future directions for research on 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane. One area of interest is its role in the gut microbiome and its potential effects on gut health. Another area of research is the development of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane analogs that could be used as therapeutic agents for immune and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane and its effects on various signaling pathways in the body.

Synthesis Methods

1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be synthesized through the enzymatic breakdown of β-casein, a protein found in milk. This process involves the action of chymosin, a protease enzyme, which cleaves β-casein at a specific site to release 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane. The resulting peptide can then be purified through various chromatographic techniques.

Scientific Research Applications

1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been the subject of numerous scientific studies, particularly in the areas of immunology and neuroscience. It has been shown to have immunomodulatory effects, including the stimulation of immune cell proliferation and the enhancement of antibody production. In addition, 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been found to bind to opioid receptors in the brain, leading to the modulation of pain perception and mood.

properties

IUPAC Name

1-benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPAJJJJBYTIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane

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